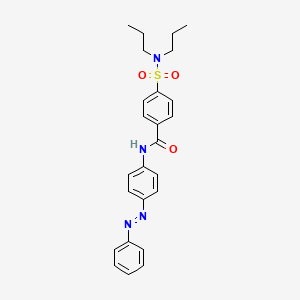

4-(dipropylsulfamoyl)-N-(4-phenyldiazenylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(dipropylsulfamoyl)-N-(4-phenyldiazenylphenyl)benzamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Applications De Recherche Scientifique

1. Enzyme Inhibition Properties

4-Sulfamoyl-N-(3-morpholinopropyl)benzamide and its derivatives have shown inhibitory properties against various carbonic anhydrase (CA) isoenzymes (Supuran et al., 2013). These compounds exhibit nanomolar half-maximal inhibitory concentrations, indicating significant potential for medical and biochemical research.

2. Structural Analysis in Drug Design

The molecular structure of similar aromatic sulfonamides has been analyzed to understand the conformational behavior in different states, such as solid state, gas phase, and in solution (Remko et al., 2010). This research aids in the design of more effective drugs by understanding the structural dynamics of these compounds.

3. Exploration of Antibacterial and Antifungal Properties

Sulfanilamide derivatives have been studied for their antibacterial and antifungal activities against various strains (Lahtinen et al., 2014). The introduction of the benzene ring to specific groups was found to influence their antibacterial efficacy, highlighting the potential for developing new antimicrobial agents.

4. Polymer Synthesis and Properties

The synthesis and properties of various polyamides and polyimides derived from compounds similar to 4-(dipropylsulfamoyl)-N-(4-phenyldiazenylphenyl)benzamide have been extensively studied (Hsiao et al., 2000). These studies are crucial for developing new materials with specific mechanical and thermal properties for industrial applications.

5. Novel Synthesis Methods

Research has been conducted on developing new methods for synthesizing related compounds, which can lead to more efficient and sustainable production processes in chemical industries (Novitskaya et al., 1995).

6. Inhibitory Activity Against Cytosolic Carbonic Anhydrase Isoforms

Studies have shown that certain benzamide sulfonamides exhibit effective inhibitory activity against specific cytosolic carbonic anhydrase isoforms, demonstrating their potential in medicinal chemistry (Ulus et al., 2013).

Propriétés

IUPAC Name |

4-(dipropylsulfamoyl)-N-(4-phenyldiazenylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3S/c1-3-18-29(19-4-2)33(31,32)24-16-10-20(11-17-24)25(30)26-21-12-14-23(15-13-21)28-27-22-8-6-5-7-9-22/h5-17H,3-4,18-19H2,1-2H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWVPIOHDHHHGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001039795 |

Source

|

| Record name | Benzamide, 4-[(dipropylamino)sulfonyl]-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001039795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(dipropylsulfamoyl)-N-(4-phenyldiazenylphenyl)benzamide | |

CAS RN |

324538-56-9 |

Source

|

| Record name | Benzamide, 4-[(dipropylamino)sulfonyl]-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001039795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2921182.png)

![N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2921186.png)

![2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one](/img/structure/B2921190.png)

![4-chloro-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2921193.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2921197.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2921201.png)

![4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2921204.png)